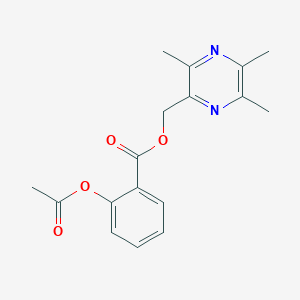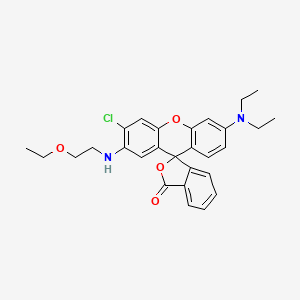
3'-Chloro-6'-(diethylamino)-2'-((2-ethoxyethyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the spiro linkage: This step involves the formation of the spiro connection between the isobenzofuran and xanthene rings.
Functionalization of the xanthene ring:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It could interfere with cellular processes, leading to therapeutic effects.
Pathway modulation: The compound may affect signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,9’-xanthen]-3-one: The parent compound without the chloro, diethylamino, and ethoxyethylamino groups.
6’-(Diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: A similar compound lacking the chloro group.
3’-Chloro-6’-(diethylamino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: A compound without the ethoxyethylamino group.
Uniqueness
The presence of the chloro, diethylamino, and ethoxyethylamino groups in 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity.
Properties
CAS No. |
76579-17-4 |
|---|---|
Molecular Formula |
C28H29ClN2O4 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
3'-chloro-6'-(diethylamino)-2'-(2-ethoxyethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H29ClN2O4/c1-4-31(5-2)18-11-12-21-25(15-18)34-26-17-23(29)24(30-13-14-33-6-3)16-22(26)28(21)20-10-8-7-9-19(20)27(32)35-28/h7-12,15-17,30H,4-6,13-14H2,1-3H3 |
InChI Key |
GMMDVIFDPUJVLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)Cl)NCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



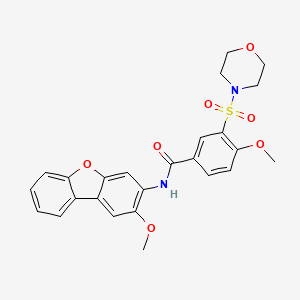
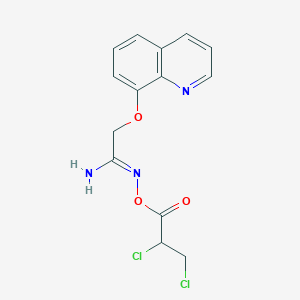
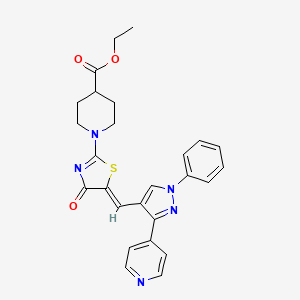
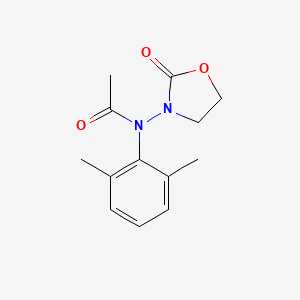
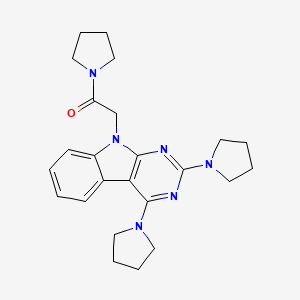
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
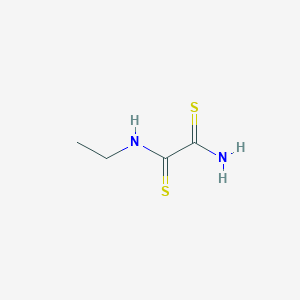

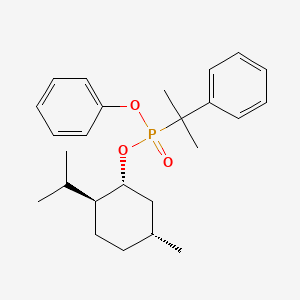
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)
